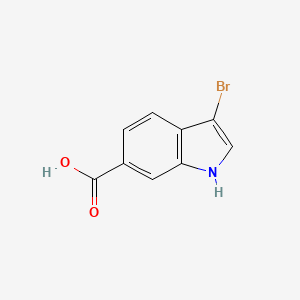

Acide 3-bromo-1H-indole-6-carboxylique

Vue d'ensemble

Description

3-Bromo-1H-indole-6-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of biologically active molecules. The indole core is a common scaffold in many natural products and pharmaceuticals. The bromine and carboxylic acid functional groups present in this compound suggest its potential utility in synthetic chemistry as an intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through regioselective bromination reactions. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively, which can be further processed to obtain the parent dibromoindole compound . Similarly, a concise and regioselective synthesis approach has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which involves a trifluoroacetylated indole driven hydrolysis . These methods highlight the strategic development of synthetic routes to access various bromoindole carboxylic acids, which could be adapted to synthesize 3-Bromo-1H-indole-6-carboxylic acid.

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized by various spectroscopic techniques. For example, the formation of regioselective bromoindole products has been confirmed by ^1H NMR data . The crystal structure of indole-3-carboxylic acid, a related compound, shows the presence of hydrogen-bonded cyclic carboxylic acid dimers and peripheral intermolecular hydrogen bonds, which could be indicative of the structural properties of 3-Bromo-1H-indole-6-carboxylic acid as well .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The carboxylic acid moiety, in particular, can catalyze three-component aza-Friedel-Crafts reactions in water, leading to the synthesis of various 3-substituted indoles . Additionally, the presence of a bromine atom on the indole ring can facilitate further functionalization through nucleophilic substitution reactions, as demonstrated in the synthesis of indole derivatives with amino- and sulfur-containing substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindole carboxylic acids are influenced by the presence of the bromine and carboxylic acid functional groups. These groups can affect the compound's solubility, reactivity, and crystalline structure. For example, the crystal structure analysis of indole-3-carboxylic acid reveals specific hydrogen bonding patterns that could also be relevant to the physical properties of 3-Bromo-1H-indole-6-carboxylic acid . The bromine atom can increase the density and molecular weight of the compound, which may influence its boiling and melting points.

Applications De Recherche Scientifique

- Les chercheurs ont exploré les dérivés de l'indole pour leur potentiel antiviral. Par exemple, les dérivés de 6-amino-4-alkylsubstitués-1H-indole-2-carboxylates substitués ont présenté une activité inhibitrice contre le virus de la grippe A . De plus, les dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont démontré une puissance contre le virus Coxsackie B4.

- Bien que les études directes sur ce composé soient rares, les dérivés de l'indole, en général, présentent des propriétés anticancéreuses. Les chercheurs ont synthétisé de nouveaux dérivés d'indazole présentant une activité anticancéreuse . Une exploration plus approfondie est justifiée.

- Les dérivés de l'indole ont été étudiés comme inhibiteurs de la transcription médiée par Gli1 dans la voie Hedgehog . Il serait intéressant d'étudier si l'acide 3-bromo-1H-indole-6-carboxylique partage des propriétés similaires.

Activité antivirale

Potentiel anticancéreux

Modulation de la voie Hedgehog

En résumé, bien que les études spécifiques sur l'this compound soient limitées, son squelette indolique suggère diverses activités biologiques. Les chercheurs devraient explorer son potentiel dans les contextes antiviraux, anti-inflammatoires, anticancéreux et autres. Il est important de garder à l'esprit que des recherches supplémentaires sont nécessaires pour découvrir complètement ses possibilités thérapeutiques . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander !

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 3-bromo-1h-indole-6-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, some indole derivatives have been reported to inhibit the influenza A virus and Coxsackie B4 virus .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that the activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, and temperature .

Propriétés

IUPAC Name |

3-bromo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNVEIYDUGPMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573895 | |

| Record name | 3-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219508-19-7 | |

| Record name | 3-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

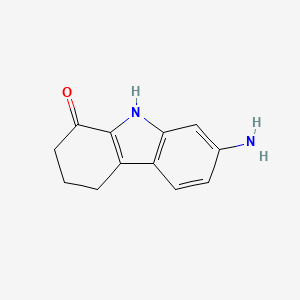

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)